
3-Ethyl-2-isocyanatopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-isocyanatopentane is an organic compound with the molecular formula C8H15NO It is a branched alkane with an isocyanate functional group attached to the second carbon atom and an ethyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-isocyanatopentane can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-aminopentane with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
3-Ethyl-2-aminopentane+Phosgene→this compound+HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risks associated with handling phosgene.
化学反応の分析
Types of Reactions
3-Ethyl-2-isocyanatopentane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The ethyl group can participate in substitution reactions, particularly under conditions that favor the formation of carbocations.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.
Acids and Bases: Can catalyze the hydrolysis of the isocyanate group.
Oxidizing Agents: May oxidize the ethyl group to form aldehydes or carboxylic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of the isocyanate group.
科学的研究の応用
3-Ethyl-2-isocyanatopentane has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyureas.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Material Science: Utilized in the production of specialty coatings and adhesives due to its reactive isocyanate group.
Biological Research: Studied for its interactions with biological molecules and potential use in bioconjugation techniques.
作用機序
The mechanism of action of 3-Ethyl-2-isocyanatopentane primarily involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and bioconjugation.
類似化合物との比較
Similar Compounds
2-Isocyanatopentane: Lacks the ethyl group, resulting in different reactivity and applications.
3-Methyl-2-isocyanatopentane: Contains a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
2-Isocyanatohexane: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
3-Ethyl-2-isocyanatopentane is unique due to the presence of both an isocyanate group and an ethyl group on a branched alkane structure
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-ethyl-2-isocyanatopentane |
InChI |
InChI=1S/C8H15NO/c1-4-8(5-2)7(3)9-6-10/h7-8H,4-5H2,1-3H3 |
InChIキー |
GJVBNCQYKLNBSP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
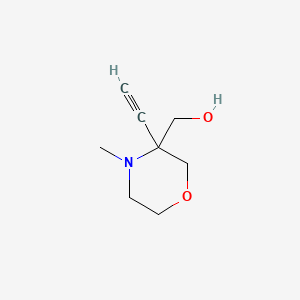
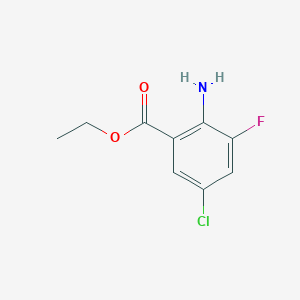
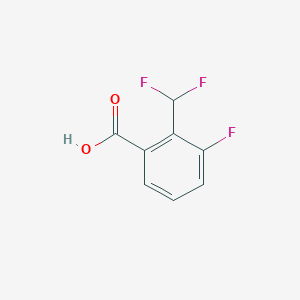
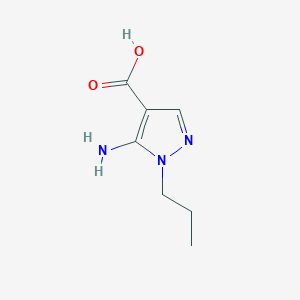
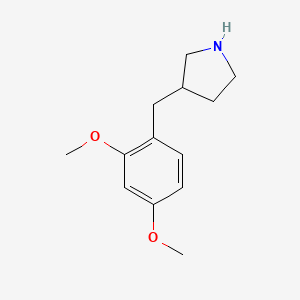

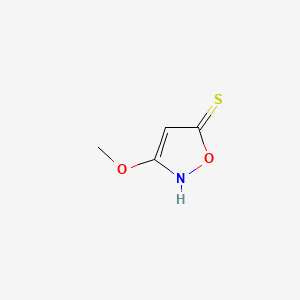
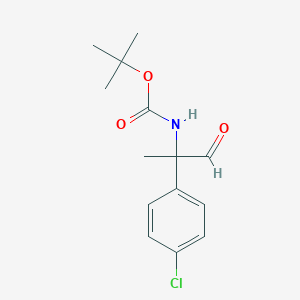
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
aminedihydrochloride](/img/structure/B13585233.png)
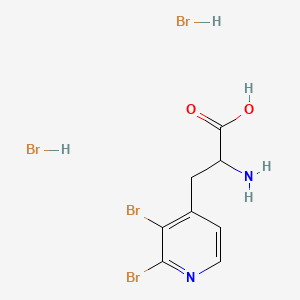

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
